![molecular formula C18H30ClN3O4S B2706763 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride CAS No. 1185027-99-9](/img/structure/B2706763.png)
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride
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Description
“N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride” is a complex organic compound. The compound likely contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
- Evidence : B8 mitigated diarrhea, weight loss, and improved survival rates. It protected against villus atrophy, crypt hypoplasia, and oxidative stress markers. Gene expression analysis revealed downregulation of pro-inflammatory cytokines and upregulation of IL-10 .
Intestinal Mucositis Amelioration
Neuroprotection Against Aluminium-Induced Toxicity
Novel Compound Synthesis
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,2-dimethylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S.ClH/c1-18(2,3)17(22)19-9-10-20-11-13-21(14-12-20)26(23,24)16-7-5-15(25-4)6-8-16;/h5-8H,9-14H2,1-4H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFYLFGRGWHWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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